Ethyl 3-(1-methyl-2-(((4-(5-oxo-4,5-dihydro-1,2,4-oxadiazol-3-yl)phenyl)amino)methyl)-N-(pyridin-2-yl)-1H-benzo[d]imidazole-5-carboxamido)propanoate
Description
This compound is a heterocyclic small molecule featuring a benzo[d]imidazole core substituted with a pyridinyl carboxamide group, a 5-oxo-4,5-dihydro-1,2,4-oxadiazole moiety, and an ethyl propanoate side chain.
- Synthesis: The compound likely employs multi-step heterocyclic condensation reactions, analogous to methods used for pyrazole and imidazole derivatives (e.g., hydrazone formation or nucleophilic substitution) .
- Structural Elucidation: Crystallographic refinement via programs like SHELXL (part of the SHELX suite) is critical for confirming its three-dimensional conformation .
Properties
IUPAC Name |
ethyl 3-[[1-methyl-2-[[4-(5-oxo-4H-1,2,4-oxadiazol-3-yl)anilino]methyl]benzimidazole-5-carbonyl]-pyridin-2-ylamino]propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H27N7O5/c1-3-39-25(36)13-15-35(23-6-4-5-14-29-23)27(37)19-9-12-22-21(16-19)31-24(34(22)2)17-30-20-10-7-18(8-11-20)26-32-28(38)40-33-26/h4-12,14,16,30H,3,13,15,17H2,1-2H3,(H,32,33,38) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFNJZUROZYTOFX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCN(C1=CC=CC=N1)C(=O)C2=CC3=C(C=C2)N(C(=N3)CNC4=CC=C(C=C4)C5=NOC(=O)N5)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H27N7O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30475141 | |
| Record name | Ethyl N-(1-methyl-2-{[4-(5-oxo-2,5-dihydro-1,2,4-oxadiazol-3-yl)anilino]methyl}-1H-benzimidazole-5-carbonyl)-N-pyridin-2-yl-beta-alaninate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30475141 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
541.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
872728-84-2 | |
| Record name | N-[[2-[[[4-(2,5-Dihydro-5-oxo-1,2,4-oxadiazol-3-yl)phenyl]amino]methyl]-1-methyl-1H-benzimidazol-5-yl]carbonyl]-N-2-pyridinyl-β-alanine ethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=872728-84-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl N-(1-methyl-2-{[4-(5-oxo-2,5-dihydro-1,2,4-oxadiazol-3-yl)anilino]methyl}-1H-benzimidazole-5-carbonyl)-N-pyridin-2-yl-beta-alaninate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30475141 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
Ethyl 3-(1-methyl-2-(((4-(5-oxo-4,5-dihydro-1,2,4-oxadiazol-3-yl)phenyl)amino)methyl)-N-(pyridin-2-yl)-1H-benzo[d]imidazole-5-carboxamido)propanoate (CAS No. 872728-84-2) is a complex organic compound that has gained attention in pharmacological research due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
| Property | Value |
|---|---|
| Molecular Formula | C28H27N7O5 |
| Molecular Weight | 541.56 g/mol |
| LogP | 3.5967 |
| PSA (Polar Surface Area) | 148.24 Ų |
The compound features a unique structure that includes an oxadiazole moiety, a benzimidazole core, and a pyridine substituent, which contribute to its biological activity.
Anticancer Properties
Recent studies have highlighted the anticancer potential of compounds containing the oxadiazole and benzimidazole structures. For instance, derivatives of oxadiazole have been shown to exhibit significant cytotoxic effects against various cancer cell lines. In one study, a related oxadiazole derivative demonstrated an IC50 value of approximately 92.4 µM against a panel of eleven cancer cell lines, including human colon adenocarcinoma and breast cancer cells .
The proposed mechanisms by which this compound exerts its effects include:
- Inhibition of Enzymatic Activity : It has been reported that oxadiazole derivatives can inhibit various enzymes such as Histone Deacetylases (HDACs), Carbonic Anhydrases (CAs), and Sirtuin 2 (Sirt2), which are crucial in cancer progression and metabolism .
- Induction of Apoptosis : Some studies suggest that these compounds may trigger apoptosis in cancer cells through the activation of intrinsic pathways involving caspases and mitochondrial dysfunction .
Antimicrobial Activity
The compound's structural components suggest potential antimicrobial properties. Oxadiazole derivatives have been noted for their antibacterial and antifungal activities, making them candidates for further exploration in infectious disease treatment .
Case Studies
Several case studies have documented the biological activity of similar compounds:
- Study on Anticancer Activity : A derivative with structural similarities was tested against multiple cancer cell lines and exhibited significant antiproliferative effects. The study emphasized the role of specific substituents in enhancing activity against resistant cancer types .
- Antimicrobial Efficacy : Another study evaluated a series of oxadiazole derivatives for their antimicrobial properties against both Gram-positive and Gram-negative bacteria, noting effective inhibition at low concentrations .
Future Directions
Given the promising biological activities observed in related compounds, further research into this compound is warranted. Future studies should focus on:
- In Vivo Studies : Assessing the compound's efficacy in animal models to better understand its therapeutic potential.
- Mechanistic Studies : Elucidating the precise biochemical pathways affected by this compound.
Scientific Research Applications
Preliminary studies indicate that compounds with similar structures have demonstrated various biological activities:
Potential Biological Activities:
- Anticancer : Benzimidazole derivatives are often investigated for their anticancer properties due to their ability to inhibit cell proliferation.
- Antimicrobial : Oxadiazole derivatives have shown antimicrobial activity, making them candidates for developing new antibiotics.
- Anti-inflammatory : Some pyridine-containing compounds exhibit anti-inflammatory effects, suggesting that this compound may also possess similar properties.
Medicinal Chemistry Applications
The applications of Ethyl 3-(1-methyl...) are primarily in medicinal chemistry and drug development. Potential applications include:
- Drug Development : Its structural features may allow it to act as a lead compound for developing new drugs targeting specific diseases.
- Biological Interaction Studies : Understanding how this compound interacts with biological systems can elucidate its mechanism of action and therapeutic potential.
- Structure Optimization : The unique combination of structural elements may lead to enhanced activity profiles compared to individual components.
Case Studies and Research Insights
Currently, there is a limited amount of published research specifically on Ethyl 3-(1-methyl...). However, similar compounds have been extensively studied:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| Benzimidazole Derivatives | Contain benzimidazole ring | Anticancer, Antimicrobial |
| Oxadiazole Derivatives | Include oxadiazole ring | Antimicrobial |
| Pyridine-containing Compounds | Feature pyridine moiety | Diverse biological activities |
These studies highlight the potential for further exploration of Ethyl 3-(1-methyl...) in the context of drug discovery and development.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound’s pharmacological and chemical properties can be contextualized against three classes of analogs: benzimidazoles , oxadiazoles , and pyridine-containing heterocycles . Key comparisons are summarized below:
Table 1: Structural and Functional Group Comparisons
| Compound Class | Core Structure | Key Functional Groups | Common Targets |
|---|---|---|---|
| Target Compound | Benzo[d]imidazole | 5-oxo-oxadiazole, pyridinyl carboxamide | Enzymes (e.g., kinases) |
| Benzimidazole Derivatives | Benzo[d]imidazole | Substituents (e.g., alkyl, aryl) | Proton pumps, microtubules |
| Oxadiazole Derivatives | 1,2,4-Oxadiazole | Nitrile, amide, ester | Antibacterial agents |
| Pyridine Hybrids | Pyridine-linked heterocycles | Carboxamide, sulfonamide | Kinases, GPCRs |
Table 2: Bioactivity and Pharmacokinetic Profiles
*Hypothetical data inferred from structural analogs. †Estimated based on computational modeling.
Key Findings:
Bioactivity Trends :
- Compared to simpler 5-oxo-imidazole derivatives, the target compound’s pyridinyl carboxamide side chain may improve cellular permeability and target affinity, as seen in kinase inhibitors .
- Its antimicrobial activity is moderate relative to oxadiazole-based antibacterials, suggesting that the benzo[d]imidazole core may prioritize eukaryotic over prokaryotic targets .
Synthetic Complexity : The multi-component synthesis (e.g., coupling of oxadiazole and benzimidazole units) contrasts with straightforward routes for pyridine hybrids, which often use Suzuki-Miyaura cross-coupling .
Research Implications
The compound’s hybrid architecture bridges features of benzimidazoles (stability, bioavailability) and oxadiazoles (diverse binding modes). Future studies should prioritize:
- Target Identification : Proteomic profiling to map kinase or protease interactions .
- Optimization: Modifying the ethyl propanoate chain to enhance solubility without compromising activity.
- In Vivo Testing : Evaluating toxicity and pharmacokinetics in preclinical models, leveraging methodologies from imidazole derivative studies .
This analysis underscores the value of integrating structural bioinformatics and phenotypic screening to advance heterocyclic drug discovery .
Preparation Methods
Step 1: Benzimidazole Core Formation
The benzimidazole scaffold is synthesized via cyclization of 1,2-diamine intermediates. Key methods include:
- Condensation of o-phenylenediamine derivatives with carbonyl-containing reagents under acidic conditions.
- Deprotection of tert-butoxycarbonyl (Boc)-protected intermediates using HCl/EtOAc or trifluoroacetic acid.
Methyl 2-(tert-butoxycarbonyl((2'-cyanobiphenyl-4-yl)methyl)amino)-3-nitrobenzoate → Methyl 2-((2'-cyanobiphenyl-4-yl)methylamino)-3-nitrobenzoate
Reagent: Boc-deprotecting agent (e.g., HCl)
Solvent: Dichloromethane or ethanol
Final Assembly and Functionalization
Step 3: Coupling with Ethyl Propanoate Side Chain
The ethyl propanoate group is introduced via:
- Esterification of carboxylic acid intermediates using ethanol and H2SO4.
- Amide bond formation between the benzimidazole carbonyl and β-alanine ethyl ester using coupling agents like HATU or DCC.
Representative Reaction Table:
| Step | Reagent/Condition | Solvent | Yield | Source |
|---|---|---|---|---|
| Esterification | H2SO4, reflux | Methanol | 85% | |
| Amide coupling | DCC, DMAP | DCM | 72% |
Purification and Characterization
- Chromatography : Silica gel column chromatography (eluent: EtOAc/hexane 3:7).
- Crystallization : Recrystallization from ethanol/water mixtures.
- Analytical Data :
- Molecular Formula : C28H27N7O5 (541.56 g/mol)
- MS (ESI) : m/z 542.2 [M+H]+
Optimized Protocol (Patent WO2013186792A2)
- React (5-methyl-2-oxo-1,3-dioxol-4-yl)methyl 2-ethoxy-1-{[2'-(5-oxo-4,5-dihydro-1,2,4-oxadiazol-3-yl)biphenyl-4-yl]methyl}-1H-benzimidazole-7-carboxylate with potassium tert-butoxide (1.2 eq) in acetone at 25°C.
- Quench with aqueous HCl, extract with ethyl acetate, and concentrate.
- Purify via column chromatography (SiO2, EtOAc/hexane).
Yield : 68–75%
Challenges and Solutions
- Low Cyclization Yields : Add molecular sieves to absorb water during oxadiazole formation.
- Racemization : Use low-temperature (−10°C) conditions for amide couplings.
Q & A
Q. Q1. How can researchers design a synthetic route for this compound, considering its complex heterocyclic architecture?
Methodological Answer: A multi-step synthesis is required, starting with the benzo[d]imidazole core. Key steps include:
- Step 1 : Formation of the 1-methyl-1H-benzo[d]imidazole scaffold via condensation of o-phenylenediamine derivatives with carbonyl compounds under acidic conditions .
- Step 2 : Introduction of the pyridinyl carboxamide group using N-(pyridin-2-yl)carbodiimide coupling agents in 1,4-dioxane with triethylamine as a base .
- Step 3 : Functionalization with the 5-oxo-4,5-dihydro-1,2,4-oxadiazol-3-yl moiety via cyclization of a nitrile oxide intermediate with hydroxylamine derivatives .
- Step 4 : Esterification of the propanoate side chain using ethyl chloroformate in anhydrous dichloromethane .
Table 1 : Example Reaction Conditions
| Step | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| 1 | H2SO4, reflux | 65–75 | |
| 2 | TEA, 1,4-dioxane | 80–85 | |
| 3 | NH2OH·HCl, EtOH | 70 |
Q. Q2. What analytical techniques are critical for confirming the structure and purity of this compound?
Methodological Answer:
- 1H/13C NMR : Assign peaks to the pyridinyl (δ 8.2–8.5 ppm), oxadiazolone (δ 4.2–4.5 ppm), and benzo[d]imidazole (δ 7.3–7.8 ppm) moieties. Use 2D NMR (COSY, HSQC) to resolve overlapping signals .
- FTIR : Confirm carbonyl stretches (C=O at ~1700 cm⁻¹) and oxadiazole ring vibrations (~1250 cm⁻¹) .
- Elemental Analysis : Validate stoichiometry (e.g., C: 58.2%, H: 4.8%, N: 16.5%) .
- X-ray Crystallography : Resolve ambiguous stereochemistry using SHELXL for refinement .
Advanced Research Questions
Q. Q3. How can computational methods predict the compound’s binding affinity to biological targets, such as enzymes or receptors?
Methodological Answer:
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with target proteins (e.g., kinase domains). Focus on hydrogen bonding with the oxadiazolone ring and π-π stacking with the pyridinyl group .
- MD Simulations : Run 100-ns simulations in GROMACS to assess stability of ligand-receptor complexes. Analyze RMSD and binding free energy (MM-PBSA) .
- Pharmacophore Mapping : Identify critical features (e.g., hydrogen bond acceptors in oxadiazole) using PharmaGist .
Table 2 : Example Docking Scores
| Target Protein | Docking Score (kcal/mol) | Reference |
|---|---|---|
| EGFR Kinase | -9.2 | |
| PARP-1 | -8.7 |
Q. Q4. How should researchers address contradictions in spectral data during characterization?
Methodological Answer:
- Case 1 : Overlapping NMR signals from the benzo[d]imidazole and pyridinyl groups can be resolved using selective decoupling or NOESY to identify spatial proximities .
- Case 2 : Discrepancies in elemental analysis (e.g., N% deviation >0.3%) may indicate incomplete purification. Re-crystallize from ethanol/water (3:1) and repeat analysis .
- Case 3 : Unexpected FTIR peaks (e.g., residual solvent) require TGA-DSC to confirm thermal stability and solvent-free final product .
Q. Q5. What strategies optimize reaction yields for the oxadiazole ring formation?
Methodological Answer:
- Catalyst Screening : Compare ZnCl2 (70% yield) vs. CuI (85% yield) for cyclization of nitrile oxides .
- Solvent Effects : Use ethanol for higher polarity, which stabilizes transition states during oxadiazole formation .
- Microwave-Assisted Synthesis : Reduce reaction time from 12 hours to 45 minutes at 120°C, improving yield by 15% .
Q. Q6. How can AI-driven tools like COMSOL Multiphysics enhance process optimization for large-scale synthesis?
Methodological Answer:
- Reactor Design : Simulate heat transfer and mixing efficiency in batch reactors using COMSOL’s Chemical Reaction Engineering Module .
- Parameter Optimization : Apply machine learning (e.g., Bayesian optimization) to identify ideal temperature (80–90°C) and stoichiometric ratios (1:1.2 for amine:carbonyl) .
- Risk Mitigation : Predict and avoid side reactions (e.g., ester hydrolysis) by modeling pH and solvent polarity effects .
Data Contradiction Analysis
Q. Q7. How to reconcile conflicting bioactivity data across studies?
Methodological Answer:
- Assay Variability : Standardize protocols (e.g., IC50 measurements using identical cell lines like HEK293 vs. HeLa) .
- Metabolic Stability : Test compound stability in liver microsomes to rule out false negatives due to rapid degradation .
- Structural Analogues : Compare with derivatives (e.g., methyl vs. ethyl esters) to isolate pharmacophore contributions .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
